molecular formula C10H8F2O2 B3010660 2,3-Difluoro-4-methylcinnamic acid CAS No. 682804-96-2

2,3-Difluoro-4-methylcinnamic acid

Cat. No.: B3010660
CAS No.: 682804-96-2
M. Wt: 198.169
InChI Key: ARCNJRKWKSYXJY-SNAWJCMRSA-N
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Description

2,3-Difluoro-4-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methylcinnamic acid can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-difluoro-4-methylphenyl is coupled with a suitable vinyl halide under the catalysis of palladium and in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of advanced catalysts and automated reaction systems .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylcinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or aldehydes.

    Reduction: Formation of 2,3-difluoro-4-methylphenylpropanoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylcinnamic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorocinnamic acid: Lacks the methyl group at the 4 position.

    4-Methylcinnamic acid: Lacks the fluorine atoms at the 2 and 3 positions.

    2,3-Difluoro-4-methoxy cinnamic acid: Has a methoxy group instead of a methyl group at the 4 position.

Uniqueness

2,3-Difluoro-4-methylcinnamic acid is unique due to the combined presence of fluorine atoms and a methyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(E)-3-(2,3-difluoro-4-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCNJRKWKSYXJY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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